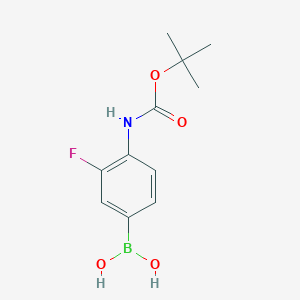

4-N-Boc-アミノ-3-フルオロフェニルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-N-Boc-Amino-3-fluorophenylboronic acid is a type of boronic acid derivative that has found many applications in medicinal and synthetic chemistry. It has been used as a catalyst in the synthesis of various compounds, including peptides and peptidomimetics, as well as in the synthesis of small molecule drugs. Additionally, it has been used in the development of fluorescent probes for imaging and diagnostics.

科学的研究の応用

プロテオミクス研究

“4-N-Boc-アミノ-3-フルオロフェニルボロン酸”は、プロテオミクス研究でよく使用されます . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。この化合物は、タンパク質の相互作用とダイナミクスの研究に使用できます。

有機合成

この化合物は、ボロン酸基のために有機合成に使用できます . ボロン酸は、さまざまな基質と安定な共有結合を形成できるため、有機合成において汎用性の高い化合物として知られています。

フッ化物センシング

ボロン酸は、”4-N-Boc-アミノ-3-フルオロフェニルボロン酸”を含め、フッ化物などの強ルイス塩基と相互作用できます . これにより、フッ化物センサーの開発に役立ちます。

創薬

創薬では、ボロン酸はファーマコフォアとして使用されます。ファーマコフォアとは、生物学的巨大分子によってリガンドが分子認識されるために必要な特徴です . “4-N-Boc-アミノ-3-フルオロフェニルボロン酸”は、新しい薬剤の設計と合成に潜在的に使用できます。

材料科学

材料科学では、ボロン酸は共有結合性有機フレームワーク(COF)の形成に使用されます。COFは、気体貯蔵、触媒、センシングなど、さまざまな用途が期待される多孔質材料の一種です . “4-N-Boc-アミノ-3-フルオロフェニルボロン酸”は、これらの材料の合成に使用できます。

生体共役

ボロン酸は、糖やその他のジオールと可逆的な共有結合を形成できます . この特性は、生体共役、つまり2つの生体分子を結合させるプロセスに使用できます。 “4-N-Boc-アミノ-3-フルオロフェニルボロン酸”は、生体分子を表面や互いに結合させるために使用できます。

Safety and Hazards

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes . This interaction can inhibit the function of the target protein, leading to various downstream effects.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .

Action Environment

The action, efficacy, and stability of 4-N-Boc-Amino-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Additionally, factors such as pH and the presence of other reactive species in the environment can influence the compound’s reactivity and efficacy.

生化学分析

Biochemical Properties

4-N-Boc-Amino-3-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of boron-containing compounds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

4-N-Boc-Amino-3-fluorophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For example, the compound can inhibit the activity of certain kinases, which play a critical role in cell signaling and gene expression. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of 4-N-Boc-Amino-3-fluorophenylboronic acid involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity through the formation of reversible covalent bonds. This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound can activate or inhibit other biomolecules, such as receptors and transporters, through similar binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-N-Boc-Amino-3-fluorophenylboronic acid can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-N-Boc-Amino-3-fluorophenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

4-N-Boc-Amino-3-fluorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, 4-N-Boc-Amino-3-fluorophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

4-N-Boc-Amino-3-fluorophenylboronic acid is localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular localization is critical for the compound’s ability to modulate cellular processes and interact with target biomolecules .

特性

IUPAC Name |

[3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-4-7(12(16)17)6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDXWWVPJSNDSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624413 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218301-87-2 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)